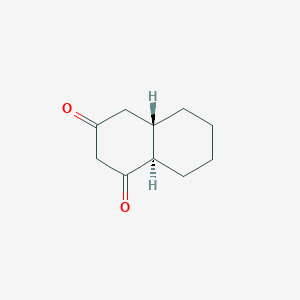
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione is a chemical compound with a unique structure that includes a hexahydronaphthalene core
Preparation Methods
The synthesis of (4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. Industrial production methods may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum to achieve the desired reduction.
Chemical Reactions Analysis
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenation or nitration, where halogens or nitro groups are introduced into the compound.
Scientific Research Applications
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione can be compared with similar compounds such as:
- (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine
- (4R,4aS,8aR)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-2H,4H,4aH,6H,8aH-pyrano[3,2-d][1,3]dioxin-6-one
- (4aS,8aR,9aS)-3,5,8a-trimethyl-2H,4H,4aH,8aH,9H,9aH-naphtho[2,3-b]furan-2-one
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
63055-15-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-naphthalene-1,3-dione |
InChI |
InChI=1S/C10H14O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h7,9H,1-6H2/t7-,9+/m0/s1 |
InChI Key |
QHMIKDWRCOBYRY-IONNQARKSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CC(=O)CC2=O |
Canonical SMILES |
C1CCC2C(C1)CC(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


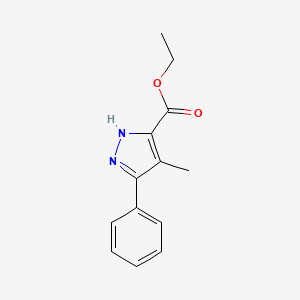
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
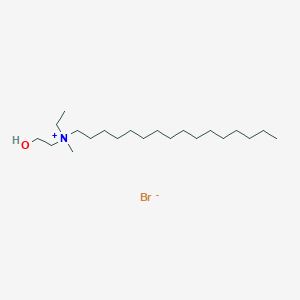
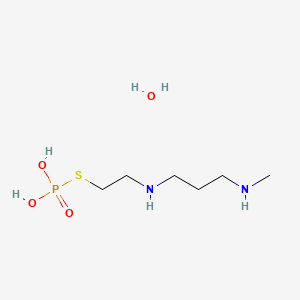

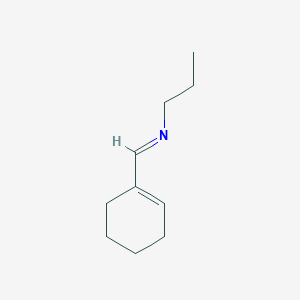
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
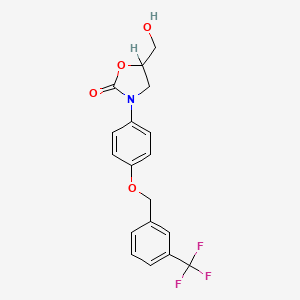
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
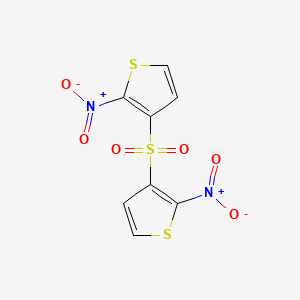
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
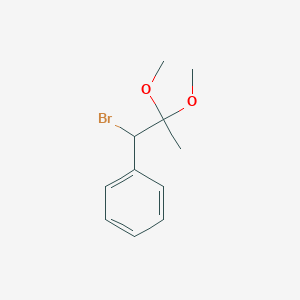
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
